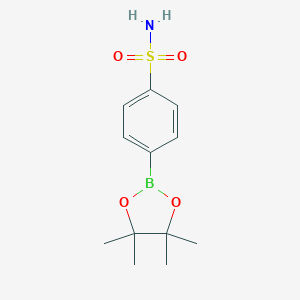

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS: 214360-51-7) is a boronic ester derivative featuring a benzenesulfonamide core and a pinacol-protected boronate group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for constructing biaryl motifs in pharmaceuticals and materials science . Its synthesis involves palladium-catalyzed coupling of aryl bromides with the boronate precursor, as demonstrated in the preparation of 1,1′-biphenyl-4-sulfonamides (e.g., compounds 5.1–5.13) under degassed DMF conditions with potassium phosphate tribasic and PdCl₂(dppf)·CH₂Cl₂ . High-resolution mass spectrometry (HRMS) and NMR data confirm its structural integrity .

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4S/c1-11(2)12(3,4)18-13(17-11)9-5-7-10(8-6-9)19(14,15)16/h5-8H,1-4H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDLLUBKOZYOMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585945 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214360-51-7 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Sulphamoylbenzeneboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Miyaura Borylation of 4-Halobenzenesulfonamide

The Miyaura borylation reaction is a palladium-catalyzed process that converts aryl halides into boronic esters. For 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide, this method involves reacting 4-iodobenzenesulfonamide with bis(pinacolato)diboron in the presence of a palladium catalyst.

Procedure :

A mixture of 4-iodobenzenesulfonamide (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), PdCl₂(dppf) (5 mol%), and potassium acetate (3.0 equiv) in 1,4-dioxane is heated at 80–100°C under nitrogen for 12–24 hours . The reaction progress is monitored via thin-layer chromatography (TLC), and the product is purified by column chromatography.

Key Considerations :

-

Catalyst Selection : Palladium complexes such as PdCl₂(dppf) or Pd(PPh₃)₄ are effective, with the former offering higher stability under aerobic conditions .

-

Solvent and Base : Polar aprotic solvents (e.g., dioxane) and weak bases (e.g., KOAc) prevent protodeboronation .

-

Yield : Typical yields range from 70% to 85%, contingent on the purity of the aryl halide starting material .

Mechanistic Insight :

The palladium catalyst facilitates oxidative addition of the aryl halide, followed by transmetallation with the diboron reagent. Reductive elimination yields the boronate ester .

Sulfonylation of 4-Aminophenylboronate Pinacol Ester

This two-step approach first synthesizes 4-aminophenylboronate pinacol ester, which is subsequently sulfonylated using benzenesulfonyl chloride.

Step 1: Synthesis of 4-Aminophenylboronate Pinacol Ester

4-Bromoaniline undergoes Miyaura borylation with bis(pinacolato)diboron under conditions analogous to Method 1, yielding 4-aminophenylboronate pinacol ester .

Step 2: Sulfonylation Reaction

The aminophenylboronate (1.0 equiv) is treated with benzenesulfonyl chloride (1.1 equiv) in dichloromethane (DCM) with triethylamine (2.0 equiv) as a base. The reaction proceeds at 0°C to room temperature for 2–4 hours .

Challenges :

-

Side Reactions : Competitive protodeboronation may occur if the reaction is heated, necessitating mild conditions .

-

Yield : Sulfonylation typically achieves 65–75% yield after recrystallization .

Mechanochemical Esterification of 4-Boronobenzenesulfonamide

A solvent-free, green chemistry approach involves grinding 4-boronobenzenesulfonamide with pinacol (1:1 molar ratio) in a ball mill.

Procedure :

Equimolar quantities of 4-boronobenzenesulfonamide and pinacol are placed in a stainless-steel jar with grinding balls. The mixture is milled at 30 Hz for 60 minutes, yielding the boronate ester .

Advantages :

-

Efficiency : Near-quantitative conversion (95–98%) without solvents or elevated temperatures .

-

Purity : Minimal purification is required, as unreacted diol sublimes under vacuum .

Limitations :

-

Substrate Availability : 4-Boronobenzenesulfonamide must be synthesized separately, often via directed ortho-metalation of benzenesulfonamide derivatives .

Electrochemical Synthesis via Paired Electrolysis

A novel method utilizes paired electrochemical reduction and oxidation to assemble the sulfonamide and boronate groups.

Procedure :

4-Nitrobenzeneboronic acid pinacol ester is dissolved in a phosphate buffer/ethanol mixture (80:20 v/v) with arylsulfinic acid. Electrolysis at −0.4 V vs. Ag/AgCl selectively reduces the nitro group to an intermediate hydroxylamine, which reacts with sulfinic acid to form the sulfonamide .

Optimization :

-

Potential Control : Adjusting the potential to −1.1 V vs. Ag/AgCl further reduces intermediates to amine derivatives, offering product tunability .

-

Yield : Electrolysis achieves 60–70% yield, with the insoluble product collected via filtration .

Comparative Analysis of Methods

| Method | Starting Material | Catalyst/Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Miyaura Borylation | 4-Iodobenzenesulfonamide | PdCl₂(dppf), B₂pin₂ | 70–85% | High efficiency, one-step | Requires palladium catalyst |

| Sulfonylation | 4-Aminophenylboronate | Benzenesulfonyl chloride | 65–75% | Modular sulfonamide introduction | Multi-step synthesis |

| Mechanochemical | 4-Boronobenzenesulfonamide | Pinacol, mechanical energy | 95–98% | Solvent-free, high purity | Dependent on boronic acid availability |

| Electrochemical | 4-Nitrobenzeneboronate | Arylsulfinic acid, voltage | 60–70% | Tunable products, green conditions | Complex setup, moderate yields |

Challenges and Optimization Strategies

-

Protodeboronation : Electron-withdrawing groups like sulfonamide destabilize the boronate ester. Mitigation strategies include:

-

Functional Group Compatibility : Sulfonamide groups may interfere with palladium catalysts. Pre-complexation with ligands like dppf enhances catalyst stability .

-

Scalability : Mechanochemical methods offer industrial potential due to minimal waste, whereas electrochemical synthesis requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The boron atom in the dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Oxidation Reactions: The compound can be oxidized to form boronic acids or boronate esters.

Hydrolysis: In the presence of water or aqueous acids, the dioxaborolane ring can hydrolyze to yield the corresponding boronic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the sulfonamide group.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Acids: Formed through oxidation or hydrolysis of the dioxaborolane ring.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C₁₂H₁₈BNO₄S

- Molecular Weight : 293.16 g/mol

- IUPAC Name : 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

- Physical Form : Solid

Medicinal Chemistry

The compound's boron functionality allows it to act as a versatile building block in drug design. It has been utilized in:

- Anticancer Agents : Boron-containing compounds are known for their potential in boron neutron capture therapy (BNCT). Research indicates that derivatives of this compound can enhance the effectiveness of BNCT by increasing the accumulation of boron in tumor cells .

- Enzyme Inhibitors : Studies have shown that sulfonamide derivatives exhibit inhibitory activity against various enzymes. The incorporation of the dioxaborolane group enhances selectivity and potency against targets such as carbonic anhydrase and matrix metalloproteinases .

Materials Science

In materials science, this compound has applications in:

- Polymer Chemistry : The compound can be used as a cross-linking agent in the synthesis of polymers with enhanced thermal and mechanical properties. Its boron content facilitates the formation of boronate esters that can improve polymer stability .

- Nanomaterials : Recent studies indicate its potential in the development of boron-based nanomaterials for applications in electronics and photonics due to its unique electronic properties .

Organic Synthesis

The compound serves as an important reagent in organic synthesis:

- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This reaction is pivotal in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

- Functionalization of Aromatic Compounds : The dioxaborolane moiety allows for selective functionalization of aromatic rings under mild conditions, making it a valuable tool for synthetic chemists .

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide involves its interaction with various molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophilic sites in biomolecules, such as the hydroxyl groups in enzymes. This interaction can inhibit enzyme activity or alter the function of the target molecule. Additionally, the sulfonamide group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications: Aromatic Ring Substitutions

Pyridine-Based Analogs

N-(2-methoxy-5-(pinacolboronyl)pyridin-3-yl)benzenesulfonamide (9a)

- Structure : Replaces benzene with pyridine, introducing a methoxy group at position 2 and the boronate at position 3.

- Properties : Yield (81.2%), HRMS [M+H]⁺: 391.1508 (calc. 391.1499) .

- Reactivity : Pyridine’s electron-deficient nature enhances electrophilic substitution efficiency in cross-couplings compared to benzene derivatives.

4-Fluoro-N-(2-methoxy-5-(pinacolboronyl)pyridin-3-yl)benzenesulfonamide (9b)

Benzene Ring Functionalization

- 3-Chloro-4-(pinacolboronyl)benzenesulfonamide CAS: 2818961-92-9; Formula: C₁₂H₁₇BClNO₄S; MW: 317.59 .

4-Methyl-N-(5-(pinacolboronyl)-2-(trifluoromethyl)benzyl)benzenesulfonamide (3n)

Sulfonamide Nitrogen Modifications

- N,N-Dimethyl-4-(pinacolboronyl)benzenesulfonamide CAS: 486422-04-2; Formula: C₁₄H₂₂BNO₄S; MW: 311.20 .

- N-(2-(Dimethylamino)ethyl)-4-(pinacolboronyl)benzenesulfonamide Application: The dimethylaminoethyl group introduces basicity, aiding solubility in acidic environments .

Boronated Side Chain Variations

- 4-(Pinacolboronyl)benzonitrile CAS: 171364-82-2; Formula: C₁₃H₁₆BNO₂; MW: 229.08 . Utility: The nitrile group enables further functionalization (e.g., reduction to amines or conversion to tetrazoles).

- tert-Butyl 3-(pinacolboronyl)propanoate Application: Ester-protected boronate serves as a bifunctional building block in iterative syntheses .

Physical and Spectroscopic Properties

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C12H18BNO4S

- Molecular Weight : 286.25 g/mol

- CAS Number : 16414190

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety allows for reversible covalent bonding with nucleophiles such as thiols and amines, which can modulate enzyme activities and cellular pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

-

Antimicrobial Activity :

- Studies have shown that this compound demonstrates significant antibacterial properties against various strains of bacteria. For instance, it has been reported to have Minimum Inhibitory Concentration (MIC) values in the range of 4–8 μg/mL against multidrug-resistant Staphylococcus aureus and Mycobacterium species .

- Anticancer Properties :

- Enzyme Inhibition :

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50 Values | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 4–8 μg/mL | |

| Anticancer | MDA-MB-231 (TNBC) | 0.1–1 μM | |

| Enzyme Inhibition | MMP-2 and MMP-9 | Not specified |

Case Studies

-

Study on Antibacterial Efficacy :

A recent study evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound could effectively inhibit bacterial growth and showed promise as a lead compound for developing new antibiotics . -

Anticancer Research :

Another study focused on the compound's effects on breast cancer cell lines. It was found that treatment with this sulfonamide led to significant apoptosis in MDA-MB-231 cells while sparing normal mammary epithelial cells. This selectivity highlights its potential as a targeted therapy for aggressive breast cancers .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution. For example, intermediates with boronate esters (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde) are coupled with sulfonamide precursors under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF or DMF. Reaction conditions (80–100°C, 12–24 hours) and stoichiometric ratios (1:1.2 boronate to sulfonamide) are critical for yields .

- Validation : Post-synthesis, confirm product identity using ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) and high-resolution mass spectrometry (HRMS). For example, ¹³C NMR can verify the boron-aryl coupling (δ 80–85 ppm for dioxaborolane carbons) .

Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?

- Analytical Methods : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). Stability tests under humidity (40–60% RH) and temperature (4°C vs. ambient) require periodic NMR and TLC monitoring. Note that commercial suppliers (e.g., Sigma-Aldrich) often omit analytical data, necessitating in-house validation .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the boronate ester .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during cross-coupling with electron-deficient aryl halides?

- Optimization : Use additives like K₂CO₃ or CsF to stabilize the boronate intermediate. For electron-deficient partners, lower reaction temperatures (50–60°C) and ligand systems (e.g., SPhos or XPhos) improve selectivity. Solvent choice (toluene > THF) reduces protodeboronation .

- Case Study : In a Suzuki coupling with 4-bromonitrobenzene, yields increased from 45% to 72% when switching from Pd(OAc)₂/PPh₃ to PdCl₂(dppf) with K₃PO₄ .

Q. How does the sulfonamide moiety influence the compound’s reactivity in medicinal chemistry applications?

- Mechanistic Insight : The sulfonamide group enhances hydrogen-bonding interactions with biological targets (e.g., serine proteases). Its electron-withdrawing nature also modulates the boronate’s Lewis acidity, improving stability in aqueous media during biochemical assays .

- Example : In enzyme inhibition studies, derivatives of this compound showed IC₅₀ values <1 µM against carbonic anhydrase isoforms, attributed to the sulfonamide’s binding to the zinc-active site .

Q. What computational methods predict regioselectivity in meta-functionalization reactions involving this boronate?

- Approach : Density functional theory (DFT) calculations (B3LYP/6-31G*) model transition states for C–H borylation. Meta-selectivity is driven by steric hindrance from the dioxaborolane group and electronic effects of the sulfonamide .

- Validation : Experimental results align with computed activation energies (<25 kcal/mol for meta vs. >30 kcal/mol for para pathways) .

Key Considerations for Experimental Design

- Contradiction Resolution : Discrepancies in reported yields (e.g., 27% vs. 80% in Suzuki couplings) often arise from ligand choice and solvent purity. Always replicate baseline conditions from literature before optimization .

- Safety Protocols : Handle with nitrile gloves and fume hoods due to potential sulfonamide sensitization. Waste disposal must comply with EPA guidelines for boron-containing compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.